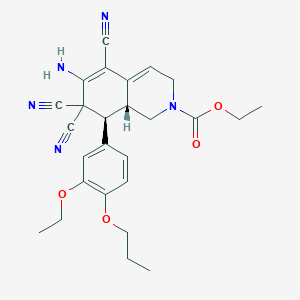

2-(3-Methoxybenzylthio)pyrimidine-4,6-diamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidines, including 2-(3-Methoxybenzylthio)pyrimidine-4,6-diamine, involves various methods. One common approach is the oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . A copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Chemical Reactions Analysis

Pyrimidines, including this compound, can undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Wissenschaftliche Forschungsanwendungen

Antitumor Activity: Synthesized pyrimidine derivatives, including those similar to 2-(3-Methoxybenzylthio)pyrimidine-4,6-diamine, have been studied for their antitumor properties. A study conducted by Grigoryan et al. (2008) investigated the antitumor properties of certain 5-(4-alkoxybenzyl)pyrimidines, indicating the potential of these compounds in cancer research (Grigoryan et al., 2008).

Antibacterial and Antifungal Activities: Khan et al. (2015) conducted a study on the antibacterial and antifungal activities of new pyrimidine derivatives, demonstrating significant activity against various bacteria and fungi. This suggests potential applications in the development of new antimicrobial agents (Khan et al., 2015).

Synthesis and Structural Analysis: A study by Vicentes et al. (2019) focused on the synthesis of amino-substituted benzimidazole-pyrimidine hybrids, offering insights into the molecular and supramolecular structures of such compounds. This research contributes to the understanding of the chemical properties and potential applications of pyrimidine derivatives (Vicentes et al., 2019).

Larvicidal Activity: Gorle et al. (2016) synthesized a series of pyrimidine derivatives and evaluated their larvicidal activity. This indicates potential applications in pest control and insecticide development (Gorle et al., 2016).

Antiviral Activity: Hocková et al. (2003) explored the antiviral activities of certain pyrimidine derivatives, including inhibitory effects against retroviruses such as HIV. This suggests potential applications in antiviral drug development (Hocková et al., 2003).

Anticancer Activity: Huang et al. (2020) synthesized and evaluated the antiproliferative activity of a pyrimidine derivative against various cancer cell lines, indicating potential applications in cancer treatment (Huang et al., 2020).

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been known to exhibit a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic .

Mode of Action

It’s worth noting that pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

It’s worth noting that pyrimidine derivatives have been shown to influence the canonical wnt/β-catenin pathway .

Pharmacokinetics

The compound’s predicted properties include a melting point of 303-304℃, a boiling point of 3269±220 °C, and a density of 1283±006 g/cm3 .

Result of Action

It’s worth noting that pyrimidine derivatives have been shown to suppress inflammation in surface tlr-engaged primary human monocytes .

Eigenschaften

IUPAC Name |

2-[(3-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-17-9-4-2-3-8(5-9)7-18-12-15-10(13)6-11(14)16-12/h2-6H,7H2,1H3,(H4,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRFTCMSGJLFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CSC2=NC(=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326171 | |

| Record name | 2-[(3-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201186 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

356100-04-4 | |

| Record name | 2-[(3-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

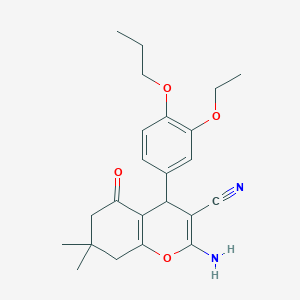

![6-Amino-4-(3,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459273.png)

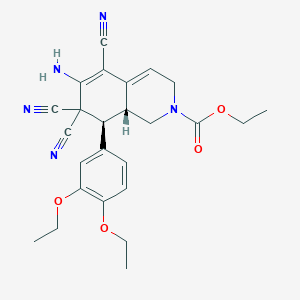

![6-Amino-4-(3,4-diethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459274.png)

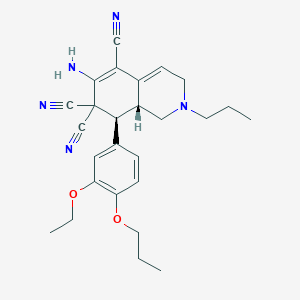

![6-Amino-3-tert-butyl-4-(3-ethoxy-4-propoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459276.png)

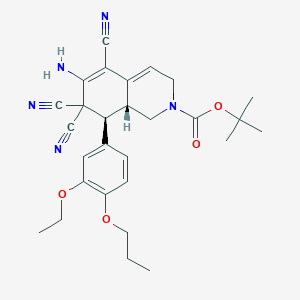

![4-Amino-5-(4-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]-3-thiophenecarbonitrile](/img/structure/B459284.png)

![4-Amino-5-(4-bromobenzoyl)-2-[3-(trifluoromethyl)anilino]-3-thiophenecarbonitrile](/img/structure/B459286.png)

![5-(Adamantane-1-carbonyl)-4-amino-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile](/img/structure/B459287.png)

![6-Amino-4-(2,4-diethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459291.png)